6-Amino-5-nitro-2-thio-uracil: Comprehensive Physicochemical Profiling, Synthetic Utility, and Analytical Workflows
6-Amino-5-nitro-2-thio-uracil: Comprehensive Physicochemical Profiling, Synthetic Utility, and Analytical Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
6-Amino-5-nitro-2-thio-uracil (IUPAC: 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of purine analogs, pteridines, and isotopically labeled metabolic tracers. Due to its unique "push-pull" electronic configuration—featuring an electron-withdrawing nitro group and an electron-donating amino group—the molecule exhibits specific reactivity profiles that require rigorous handling protocols. This whitepaper synthesizes the core chemical properties, mechanistic degradation pathways, and self-validating experimental workflows necessary for its application in advanced drug development and pharmacokinetic studies.
Structural & Physicochemical Profiling
The molecular architecture of 6-amino-5-nitro-2-thio-uracil dictates its behavior in both synthetic and biological matrices. The presence of the C5-nitro group significantly increases the electrophilicity of the pyrimidine core, while the C2-thioxo group acts as a highly redox-active center. This dense functionalization results in a highly polar molecule with extensive hydrogen-bonding capabilities, as reflected by its Topological Polar Surface Area (TPSA) of 145 Ų[1].
Quantitative Physicochemical Data
Table 1: Key chemical descriptors and computed properties.
| Property | Value | Source / Method |
| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | 1[1] |
| CAS Registry Number | 98020-47-4 | 2[2] |
| Molecular Formula | C₄H₄N₄O₃S | 1[1] |
| Molecular Weight | 188.17 g/mol | 1[1] |
| Exact Mass | 188.000411 Da | 1[1] |
| Topological Polar Surface Area | 145 Ų | 1[1] |
| Partition Coefficient (XLogP3) | -0.3 | 1[1] |
Mechanistic Pathways: Reactivity & Degradation
Understanding the degradation kinetics of 6-amino-5-nitro-2-thio-uracil is paramount for maintaining sample integrity during assays. The compound is susceptible to three primary degradation vectors, driven by its specific functional groups[3]:
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Hydrolytic Degradation: The pyrimidine ring is vulnerable to nucleophilic attack under extreme acidic or basic conditions. The electron-withdrawing nature of the C5-nitro group destabilizes the ring, leading to ring-opening hydrolysis[3].
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Oxidative Degradation: The C2-thioxo moiety is highly prone to oxidation. Exposure to mild oxidants (or dissolved ambient oxygen) induces the formation of disulfide dimers. Aggressive oxidation (e.g., via reactive oxygen species or peroxides) drives the sulfur atom to sulfinic (-SO₂H) and eventually sulfonic acid (-SO₃H) derivatives[3].
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Photolytic Degradation: The nitro group acts as a potent chromophore. Absorption of UV/Vis light triggers radical-mediated degradation pathways and potential molecular rearrangements[3].
Fig 1. Chemical degradation pathways of 6-amino-5-nitro-2-thio-uracil under environmental stress.
Experimental Workflows: Self-Validating Stability Profiling
To accurately quantify the stability of 6-amino-5-nitro-2-thio-uracil, researchers must employ a self-validating LC-MS/MS workflow . The causality behind this specific protocol is rooted in preventing artifactual degradation: if the solvent is not degassed, spontaneous oxidation will confound the data; if the reaction is not chemically quenched, degradation will continue in the autosampler.
Step-by-Step Methodology
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Stock Solution Preparation (Artifact Prevention): Dissolve the compound in 100% DMSO that has been rigorously degassed and purged with Argon. Causality: Removing dissolved oxygen prevents baseline disulfide dimerization of the C2-thioxo group prior to the assay.
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Stress Induction: Aliquot the stock into amber vials (to prevent photolysis) containing specific stress matrices: 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative)[3]. Incubate at 37°C.
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Chemical Quenching: At designated time points (e.g., 0, 1, 4, 24 hours), neutralize the pH of the acid/base samples using buffered solutions. For oxidative stress, add a molar excess of ascorbic acid to immediately consume residual H₂O₂.
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Self-Validation Checkpoint (Internal Standard Spiking): Spike the post-quench sample with a known concentration of ¹³C,¹⁵N-labeled 6-amino-5-nitro-2-thiouracil . Causality: If the recovery of this heavy isotope standard deviates by >5% during LC-MS/MS analysis, it indicates matrix suppression or incomplete quenching, invalidating the time point. Stable isotope-labeled building blocks ensure absolute quantitation accuracy[].
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LC-MS/MS Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure protonation of the amino group for positive ion mode ESI-MS.
Fig 2. Self-validating LC-MS/MS workflow for stability profiling and degradation analysis.
Applications in Drug Development & Isotopic Tracing
Traube-Type Purine Synthesis Precursor
6-Amino-5-nitro-2-thio-uracil is a foundational building block in heterocyclic chemistry. The reduction of the C5-nitro group to an amine yields 5,6-diamino-2-thiouracil. This diamine intermediate undergoes rapid cyclization when reacted with one-carbon donors (such as formic acid or formamide) to yield 2-mercaptopurines and xanthine derivatives. These purine analogs are the backbone of various antimetabolite therapies used in oncology and immunosuppression.
Pharmacological & Biological Activity
Beyond its role as a synthetic intermediate, thiouracil derivatives exhibit direct biological activity. Research indicates that specific derivatives act as inhibitors of iodothyronine deiodinase (an enzyme critical for thyroid hormone metabolism) and demonstrate antiviral activity, notably against the Hepatitis A virus (HAV)[5]. Furthermore, interactions with peroxidases suggest an influence on nitric oxide signaling pathways, contributing to anti-inflammatory activity[5].
ADME Profiling via Stable Isotope Tracing
In modern pharmacokinetic (PK) studies, tracking the absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives is heavily confounded by endogenous pyrimidine pools. By utilizing ¹³C and ¹⁵N isotopically labeled variants of 6-amino-5-nitro-2-thiouracil, researchers can trace metabolic pathways without the safety and disposal concerns associated with radioisotopes[5]. The distinct mass shift allows for precise tracking of the compound's integration into hepatic RNA or its specific excretion metabolites using high-resolution mass spectrometry[],[5].
References
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PubChem (National Institutes of Health). 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 - Chemical and Physical Properties. Retrieved from 1
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ChemicalBook. 6-AMino-5-nitro-2-thio-uracil | 98020-47-4. Retrieved from 2
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BenchChem. 6-Amino-5-nitroso-2-thiouracil-13C,15N - Degradation Pathways. Retrieved from 3
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BOC Sciences. Stable Isotope Labelled Compounds - 6-Amino-5-nitro-2-thio-uracil-[13C2,15N]. Retrieved from
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BenchChem. 6-Amino-5-nitroso-2-thiouracil-13C,15N - Biological Activities and Isotope Tracing. Retrieved from5
